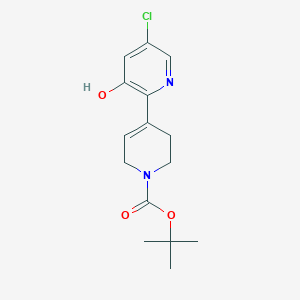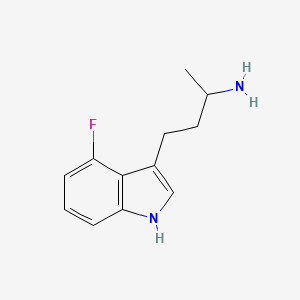
4-(4-Fluoro-1H-indol-3-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-1H-indol-3-yl)butan-2-amine is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a fluorine atom in the indole ring enhances its biological activity and stability .
Métodos De Preparación
The synthesis of 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoroindole.
Alkylation: The 4-fluoroindole is then subjected to alkylation with a suitable butan-2-amine derivative under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield .
Análisis De Reacciones Químicas
4-(4-Fluoro-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
4-(4-Fluoro-1H-indol-3-yl)butan-2-amine can be compared with other similar compounds such as:
4-(1-ethyl-5-fluoro-1H-indol-3-yl)butan-2-amine: This compound has an ethyl group instead of a hydrogen atom, which may affect its biological activity and stability.
(2S)-4-(4-Fluoro-1H-indol-3-yl)butan-2-amine: This stereoisomer has a different spatial arrangement, which can influence its interaction with biological targets.
4-(5-fluoro-1H-indol-3-yl)butan-1-amine: The position of the fluorine atom and the length of the carbon chain differ, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological characteristics .
Propiedades
Fórmula molecular |
C12H15FN2 |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
4-(4-fluoro-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(14)5-6-9-7-15-11-4-2-3-10(13)12(9)11/h2-4,7-8,15H,5-6,14H2,1H3 |
Clave InChI |
FKIISNVTIFVTRT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CNC2=C1C(=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


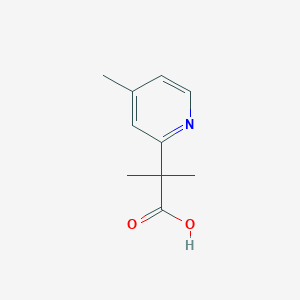
amine](/img/structure/B13189429.png)
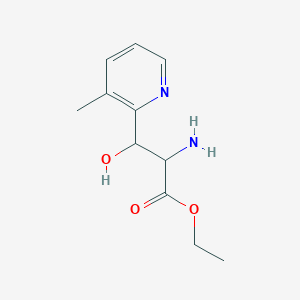
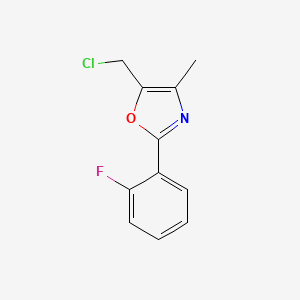
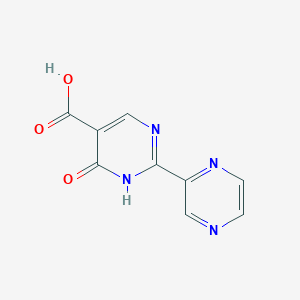
![4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189449.png)
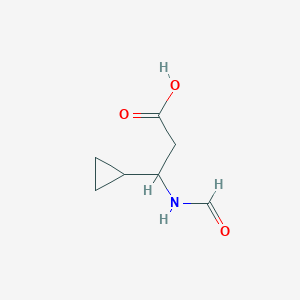
![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
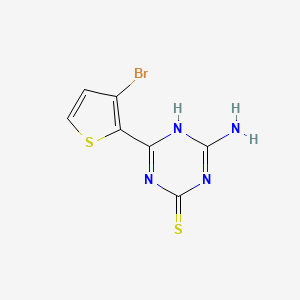
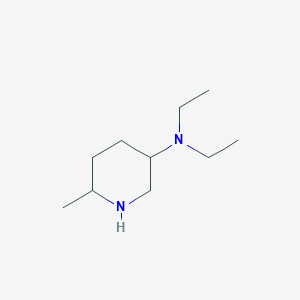
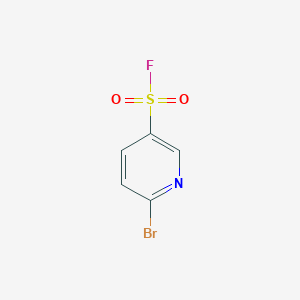

![N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
